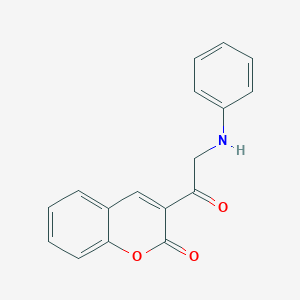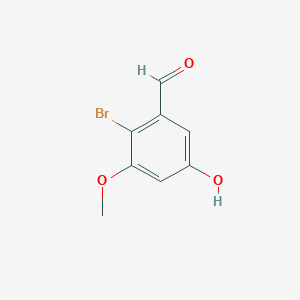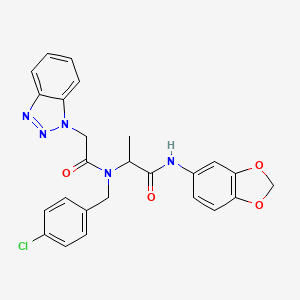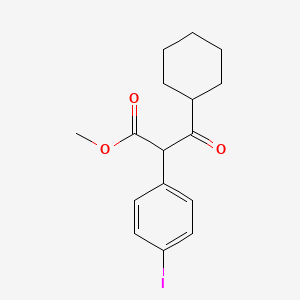
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester is an organic compound with a complex structure that includes a cyclohexyl group, an iodophenyl group, and a propionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester typically involves multiple steps, including the formation of the cyclohexyl and iodophenyl groups, followed by esterification. Common reagents used in the synthesis include cyclohexanone, 4-iodobenzaldehyde, and methyl propionate. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-2-(4-bromo-phenyl)-3-oxo-propionic acid methyl ester
- 3-Cyclohexyl-2-(4-chloro-phenyl)-3-oxo-propionic acid methyl ester
- 3-Cyclohexyl-2-(4-fluoro-phenyl)-3-oxo-propionic acid methyl ester
Uniqueness
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19IO3 |
|---|---|
Molecular Weight |
386.22 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2-(4-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H19IO3/c1-20-16(19)14(11-7-9-13(17)10-8-11)15(18)12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 |
InChI Key |
PPRXASCJLRCKSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)I)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
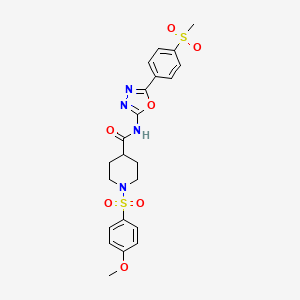
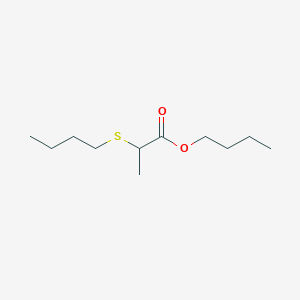
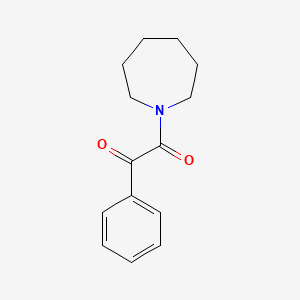
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
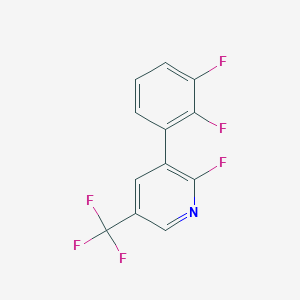
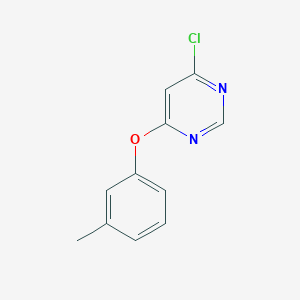
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)
